

physical and chemical properties of 1,3-Dibromo-2-propanol

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Compound of Interest

Compound Name: 1,3-Dibromo-2-propanol

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An In-depth Technical Guide to **1,3-Dibromo-2-propanol**: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-2-propanol is a dihalogenated alcohol with significant applications as a biochemical reagent and an intermediate in various synthetic processes. Its high reactivity, attributed to the presence of two bromine atoms and a hydroxyl group, makes it a versatile building block in organic chemistry. However, its utility is accompanied by notable toxicological concerns, including potential carcinogenicity and genotoxicity, which necessitate careful handling and a thorough understanding of its chemical and biological properties. This guide provides a comprehensive overview of the physical and chemical characteristics of **1,3-Dibromo-2-propanol**, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its known biological effects and toxicological mechanisms.

Physical and Chemical Properties

1,3-Dibromo-2-propanol is a colorless to light yellow or amber liquid.^{[1][2]} It is soluble in water, alcohol, and ether.^{[2][3]} The presence of bromine atoms makes it a dense liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **1,3-Dibromo-2-propanol**

Property	Value	Source(s)
IUPAC Name	1,3-dibromopropan-2-ol	[1]
Synonyms	Glycerol α,γ -dibromohydrin, α -Dibromohydrin	[3][4]
CAS Number	96-21-9	[1]
Molecular Formula	C ₃ H ₆ Br ₂ O	[1][2]
Molecular Weight	217.89 g/mol	[1]
Appearance	Colorless to light yellow/amber liquid	[1][2]
Boiling Point	219 °C (with partial decomposition)	[3]
82-83 °C at 7 mmHg		
Melting Point	-15 °C	[2]
Density	2.136 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.552	
Water Solubility	Soluble	[2]
LogP	1.1	[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1,3-Dibromo-2-propanol**.

- Mass Spectrometry (MS): GC-MS data is available for **1,3-Dibromo-2-propanol**, with a notable peak at m/z 123.[1]
- Infrared (IR) Spectroscopy: The IR spectrum, typically run as a neat liquid on a capillary cell, provides information about the functional groups present in the molecule.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR data have been reported, providing detailed structural information.[\[1\]](#)

Chemical Reactivity and Stability

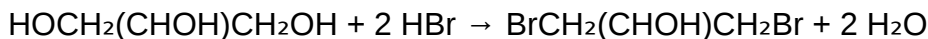
1,3-Dibromo-2-propanol is a reactive compound that can participate in various chemical transformations. It is reported to be a bifunctional crosslinking reagent. The hydroxyl group can undergo typical alcohol reactions, while the carbon-bromine bonds are susceptible to nucleophilic substitution. It is stable under normal temperatures and pressures.

Experimental Protocols

Synthesis of 1,3-Dibromo-2-propanol (Glycerol α,γ -dibromohydrin)

This protocol is adapted from a procedure in Organic Syntheses.[\[6\]](#)

Equation:



Materials:

- Glycerol (98%)
- Red phosphorus
- Bromine
- Sodium bicarbonate
- Calcium chloride

Procedure:

- In a 3-liter three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a gas outlet tube, thoroughly mix 1.6 kg (17.4 moles) of glycerol with 200 g (6.5 gram atoms) of red phosphorus.[\[6\]](#)

- Gradually add 900 cc (2808 g, 17.5 moles) of bromine through the dropping funnel over approximately eight hours with vigorous stirring. The tip of the dropping funnel should be near the bottom of the flask to minimize bromine escape.[6]
- The reaction is exothermic, and the temperature should be maintained between 80–100 °C by controlling the rate of bromine addition.[6]
- After all the bromine has been added, allow the mixture to stand overnight. Then, warm the mixture on a water bath until all the bromine is consumed (1-2 hours).[6]
- Transfer the reaction mixture to a distillation flask and distill under reduced pressure. Initially, a mixture of hydrobromic acid and water will distill, followed by the dibromohydrin.[6]
- Raise the temperature of the heating bath to a maximum of 180 °C. Stop the distillation at the first sign of decomposition.[6]
- To the distillate, add a slight excess of solid sodium bicarbonate to neutralize any acid.[6]
- Separate the oily layer, dry it with a small amount of calcium chloride, and then fractionally distill it under reduced pressure.[6]

Purification

The primary method for purifying **1,3-Dibromo-2-propanol** is fractional distillation under reduced pressure, as described in the synthesis protocol.[6] This method separates the product from unreacted starting materials and byproducts.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for the analysis of **1,3-Dibromo-2-propanol**.[7]

- Column: Newcrom R1[7]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[7]

- Detection: UV or MS

Gas Chromatography-Mass Spectrometry (GC-MS):

A GC-MS method, similar to that used for the analysis of 1,3-dichloro-2-propanol, can be adapted for **1,3-Dibromo-2-propanol**.[\[8\]](#)[\[9\]](#)

- Extraction: The analyte can be extracted from aqueous samples using a suitable organic solvent like ethyl acetate.[\[8\]](#)[\[9\]](#)
- Column: A column suitable for the separation of polar halogenated compounds.
- Carrier Gas: Helium or Nitrogen.
- Detection: Mass Spectrometry (electron ionization).

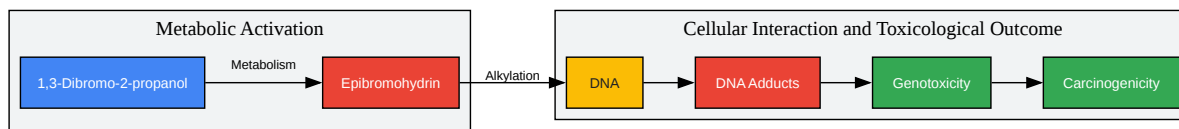
Biological Activity and Toxicology

1,3-Dibromo-2-propanol is utilized as a biocide and preservative in various industrial applications, including water treatment.[\[2\]](#) Its antimicrobial activity is attributed to the reactivity of the bromine atoms with cellular components, leading to the disruption of their structure and function.[\[2\]](#)

Despite its utility, **1,3-Dibromo-2-propanol** is a hazardous substance. It is classified as toxic if swallowed and causes skin and serious eye irritation.[\[10\]](#) Furthermore, it is suspected of causing cancer and genetic defects.[\[10\]](#)

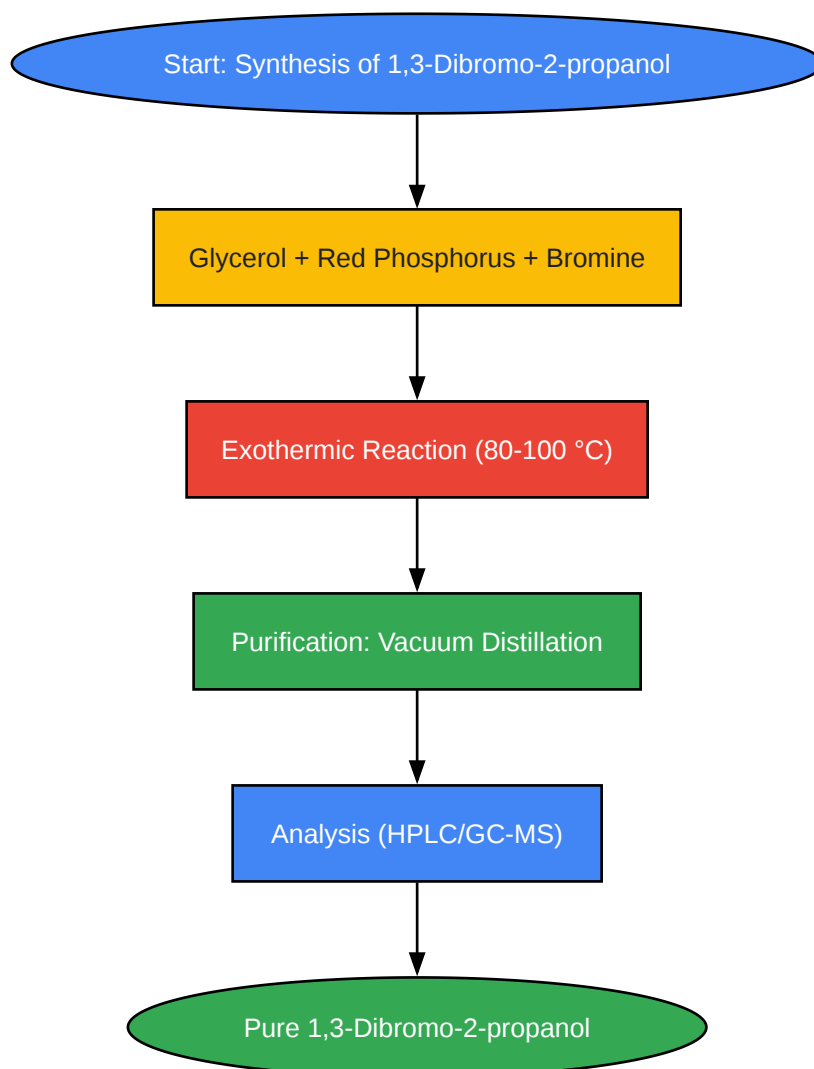
Genotoxicity and Carcinogenicity

Studies on the structurally related compound, 1,3-dichloro-2-propanol, suggest that its genotoxicity is mediated by the chemical formation of epichlorohydrin, a known carcinogen.[\[11\]](#) A similar mechanism may be responsible for the genotoxic and carcinogenic properties of **1,3-Dibromo-2-propanol**, where it is metabolized to the genotoxic agent, epibromohydrin. The genotoxicity of related brominated propanes has been demonstrated in various assays, including the induction of DNA repair and micronucleus formation.[\[12\]](#) Carcinogenicity studies of the related 1,3-dibromopropane have shown evidence of tumor formation at multiple sites in animal models.



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Proposed mechanism of **1,3-Dibromo-2-propanol** toxicity.



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Experimental workflow for **1,3-Dibromo-2-propanol**.

Safety and Handling

Due to its toxicity and potential carcinogenicity, **1,3-Dibromo-2-propanol** must be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,3-Dibromo-2-propanol is a valuable chemical intermediate with a range of applications. Its synthesis and purification can be achieved through established chemical procedures. However, its significant health hazards, including suspected carcinogenicity and genotoxicity, underscore the importance of stringent safety measures during its handling and use. For professionals in drug development and research, a thorough understanding of its reactivity and toxicological profile is essential for both its safe application in synthesis and for assessing the potential risks associated with its presence as an impurity in pharmaceutical products. Further research into its specific molecular targets and signaling pathway interactions will provide a more complete picture of its biological activity.

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